2-[(3,5-Dimethylphenyl)sulfonyl]quinoxaline
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Overview
Description
“2-[(3,5-Dimethylphenyl)sulfonyl]quinoxaline” is a chemical compound with the molecular formula C16H14N2O2S . Its average mass is 298.360 Da and its monoisotopic mass is 298.077606 Da .
Synthesis Analysis
Quinoxaline, the core structure of this compound, is a nitrogen-containing heterocyclic compound that can be synthesized by adopting green chemistry principles . The synthesis of quinoxaline derivatives has been a subject of extensive research due to their wide range of physicochemical and biological activities .Molecular Structure Analysis
The molecular structure of “this compound” consists of a quinoxaline core, which is a bicyclic compound containing two nitrogen atoms, and a sulfonyl group attached to a 3,5-dimethylphenyl group .Chemical Reactions Analysis
Quinoxaline derivatives have been utilized for the design and development of numerous bioactive molecules, dyes, fluorescent materials, electroluminescent materials, and organic sensitizers for solar cell applications and polymeric optoelectronic materials . The reactivity of quinoxaline derivatives is a subject of ongoing research.Scientific Research Applications
Organic Synthesis Methodologies
Research has highlighted the utility of dimethyl sulfoxide and related methodologies in the synthesis of quinoxaline derivatives. For instance, an efficient, green method for synthesizing N-heterocycle-fused quinoxalines, including pyrrolo[1,2-a]quinoxalines and indolo[1,2-a]quinoxalines, has been reported. This approach employs dimethyl sulfoxide as both a reactant and solvent, yielding a wide range of products with moderate to excellent yields (Xie et al., 2017). Additionally, the development of novel quinoxaline sulfonamides with antibacterial activity was achieved through a catalyst-free reaction in ethanol, showcasing the compound's potential in synthesizing bioactive molecules (Alavi et al., 2017).
Anticancer Approaches
Quinoxaline derivatives, including those with sulfonyl groups, have been explored for their anticancer properties. A study focusing on the anticancer effects of quinoline core derivatives against liver cancer cells highlighted the potential of these compounds in developing anticancer agents. Specifically, certain compounds exhibited significant cytotoxic effects towards Hep3B liver cancer cells, suggesting their role as lead structures for NF-κB inhibitors in hepatocellular carcinoma treatment (Chung et al., 2018).
Development of Novel Materials
The synthesis and characterization of hyperbranched polymers containing alternating quinoxaline and benzoxazole repeat units demonstrate the application of quinoxaline derivatives in material science. Such polymers exhibit unique properties, including non-linear solution viscosity behavior, indicating their potential in various industrial applications (Baek et al., 2006).
Future Directions
Properties
IUPAC Name |
2-(3,5-dimethylphenyl)sulfonylquinoxaline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2S/c1-11-7-12(2)9-13(8-11)21(19,20)16-10-17-14-5-3-4-6-15(14)18-16/h3-10H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLFJKMJCYIKABQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)S(=O)(=O)C2=NC3=CC=CC=C3N=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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